(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid
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Overview
Description
(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid is a synthetic oligopeptide composed of the amino acids serine, hypoxanthine, octahydroindole-2-carboxylic acid, and arginine. This compound is known for its role as a bradykinin receptor antagonist, which makes it valuable in medical applications, particularly in the treatment of acute attacks of hereditary angioedema .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:
Attachment of the first amino acid: The C-terminal amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can restore the peptide to its original state after oxidation.
Substitution: This reaction can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and oxygen. Conditions typically involve mild temperatures and neutral pH.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve low temperatures and anhydrous solvents.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution can introduce new functional groups, altering the peptide’s properties .
Scientific Research Applications
(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: It is used to study the role of bradykinin receptors in various biological processes.
Medicine: It is used in the development of treatments for hereditary angioedema and other conditions involving bradykinin receptors.
Industry: It is used in the production of peptide-based drugs and other therapeutic agents
Mechanism of Action
(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid exerts its effects by binding to bradykinin receptors, specifically the B2 receptor. This binding prevents bradykinin from interacting with the receptor, thereby inhibiting its effects. The molecular targets involved include the receptor’s active site and associated signaling pathways. This mechanism helps to reduce inflammation and other symptoms associated with bradykinin activity .
Comparison with Similar Compounds
Similar Compounds
Icatibant: A bradykinin receptor antagonist with a similar structure and function.
Bradykinin: A naturally occurring peptide that interacts with the same receptors but has different effects.
Fasitibant: Another bradykinin receptor antagonist with a different structure but similar function
Uniqueness
(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid is unique due to its specific amino acid sequence and the presence of octahydroindole-2-carboxylic acid, which is not commonly found in other peptides. This unique structure contributes to its specific binding properties and therapeutic potential .
Properties
CAS No. |
148383-08-8 |
---|---|
Molecular Formula |
C26H45N7O7 |
Molecular Weight |
567.7 g/mol |
IUPAC Name |
(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid |
InChI |
InChI=1S/C26H45N7O7/c1-2-10-40-16-12-19(31-13-16)22(36)33(23(37)20-11-15-6-3-4-7-18(15)32-20)26(24(38)39,21(35)17(27)14-34)8-5-9-30-25(28)29/h15-20,31-32,34H,2-14,27H2,1H3,(H,38,39)(H4,28,29,30)/t15-,16?,17-,18+,19+,20-,26+/m0/s1 |
InChI Key |
AOXVGYLNAYOFJH-RCSXMCSBSA-N |
SMILES |
CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(CCCN=C(N)N)(C(=O)C(CO)N)C(=O)O |
Isomeric SMILES |
CCCOC1C[C@@H](NC1)C(=O)N(C(=O)[C@@H]2C[C@@H]3CCCC[C@H]3N2)[C@](CCCN=C(N)N)(C(=O)[C@H](CO)N)C(=O)O |
Canonical SMILES |
CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(CCCN=C(N)N)(C(=O)C(CO)N)C(=O)O |
Synonyms |
Ser-HYPE-Oic-Arg seryl-HYPE(transpropyl)-octahydroindole-2-carbonyl-arginine |
Origin of Product |
United States |
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